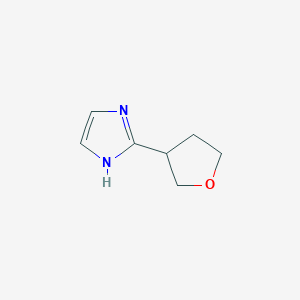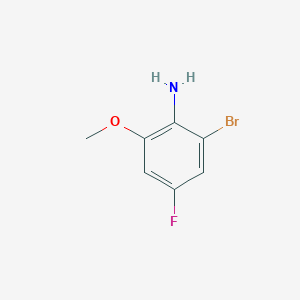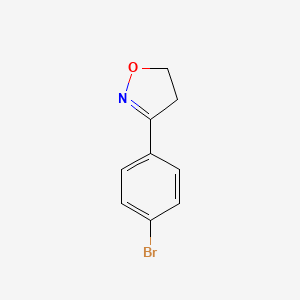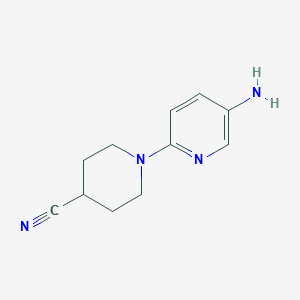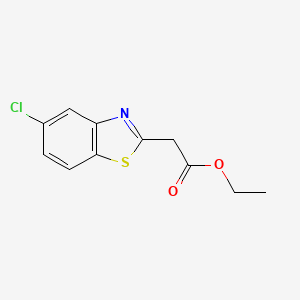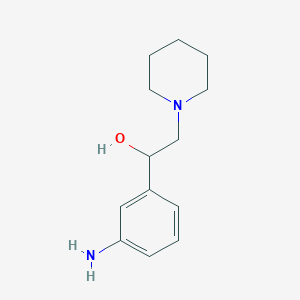
5-Bromo-4-isopropylthiazole
Übersicht
Beschreibung
5-Bromo-4-isopropylthiazole is a chemical compound with the CAS Number: 1025700-46-2. It has a molecular weight of 207.11 . This compound is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of 5-Bromo-4-isopropylthiazole is represented by the Inchi Code: 1S/C6H9BrNS/c1-4(2)5-6(7)9-3-8-5/h3-4,9H,1-2H3 . The molecular weight of this compound is 207.11 g/mol .It is stored in a refrigerator and shipped at room temperature . The compound has a molecular weight of 206.11 g/mol .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Agents
- Synthesis and Evaluation as Antimicrobial Agents : A series of derivatives of 5-Bromo-4-isopropylthiazole have been synthesized, displaying promising antimicrobial and antitubercular activities. Specifically, compounds such as 4b and 6g exhibited enhanced potency compared to their parent compound against Mycobacterium tuberculosis (Kumar et al., 2010). Additionally, similar compounds have shown considerable antitubercular efficacy, indicating that the substituted 4-isopropylthiazole-2-carbohydrazide moiety is crucial for this activity (Mallikarjuna et al., 2009).
Anticancer Agents
- Anticancer Potential : Some compounds synthesized from 5-Bromo-4-isopropylthiazole have shown notable anticancer activities. For instance, derivatives like 5-bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole have been recognized for their selectivity towards specific cancer cell lines, including leukemia (Noolvi et al., 2011).
Chemical Synthesis and Modification
- Chemical Synthesis : The derivatives of 5-Bromo-4-isopropylthiazole have been utilized in various chemical synthesis processes. For example, the modification of 2-amino-4-phenylthiazole under microwave irradiation used 5-bromo-2-amino-4-phenylthiazole as a starting substance, highlighting the compound's relevance in chemical synthesis (Khrustalev, 2009).
Photodynamic Therapy Applications
- Photodynamic Therapy : The compound has found applications in photodynamic therapy, a treatment method for cancer. For instance, a study synthesized new zinc phthalocyanine derivatives incorporating 5-bromo-4-isopropylthiazole, which demonstrated significant potential in Type II photodynamic therapy for cancer treatment (Pişkin et al., 2020).
p53 Modulation in Cancer Therapy
- p53 Modulation : Derivatives of 5-Bromo-4-isopropylthiazole have been used to modulate p53, a protein involved in cancer regulation. A particular derivative showed potent in vitro inhibition of p53-MDM2 interaction and significant apoptotic cell death induction in cancer cells, underscoring its potential as a cancer therapeutic agent (Bertamino et al., 2013).
Safety And Hazards
5-Bromo-4-isopropylthiazole is classified under GHS07. The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with the skin .
Eigenschaften
IUPAC Name |
5-bromo-4-propan-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c1-4(2)5-6(7)9-3-8-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLUHAQVFQKYLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732012 | |
| Record name | 5-Bromo-4-(propan-2-yl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-isopropylthiazole | |
CAS RN |
1025700-46-2 | |
| Record name | 5-Bromo-4-(propan-2-yl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol](/img/structure/B1373846.png)

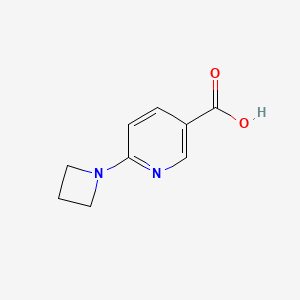
![4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B1373853.png)
![2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B1373854.png)
